4-Methyl-2,6-bis((R)-1-phenylethyl)aniline
CAS No.:
Cat. No.: VC13816340
Molecular Formula: C23H25N
Molecular Weight: 315.5 g/mol
* For research use only. Not for human or veterinary use.
 
                        
Specification
| Molecular Formula | C23H25N | 
|---|---|
| Molecular Weight | 315.5 g/mol | 
| IUPAC Name | 4-methyl-2,6-bis[(1R)-1-phenylethyl]aniline | 
| Standard InChI | InChI=1S/C23H25N/c1-16-14-21(17(2)19-10-6-4-7-11-19)23(24)22(15-16)18(3)20-12-8-5-9-13-20/h4-15,17-18H,24H2,1-3H3/t17-,18-/m1/s1 | 
| Standard InChI Key | DKBNATUIDTYKOR-QZTJIDSGSA-N | 
| Isomeric SMILES | CC1=CC(=C(C(=C1)[C@H](C)C2=CC=CC=C2)N)[C@H](C)C3=CC=CC=C3 | 
| SMILES | CC1=CC(=C(C(=C1)C(C)C2=CC=CC=C2)N)C(C)C3=CC=CC=C3 | 
| Canonical SMILES | CC1=CC(=C(C(=C1)C(C)C2=CC=CC=C2)N)C(C)C3=CC=CC=C3 | 
Introduction
Chemical Identity and Structural Characteristics
Fundamental Identifiers
4-Methyl-2,6-bis((R)-1-phenylethyl)aniline is systematically named according to IUPAC guidelines as 4-methyl-2,6-bis[(1R)-1-phenylethyl]aniline. Its structural uniqueness arises from the two enantiomerically pure (R)-1-phenylethyl substituents, which impart chirality and influence its reactivity. Key identifiers include:
Synthesis and Manufacturing
General Synthetic Routes
While specific protocols for synthesizing 4-methyl-2,6-bis((R)-1-phenylethyl)aniline are proprietary, its structure suggests a multi-step process involving:
- 
Friedel-Crafts Alkylation: Introduction of the (R)-1-phenylethyl groups to a pre-functionalized aniline derivative. 
- 
Chiral Induction: Use of enantiopure starting materials or chiral catalysts to ensure the (R)-configuration. 
- 
Purification: Chromatographic separation to isolate the desired stereoisomer . 
Key Challenges
- 
Steric Hindrance: Bulky substituents complicate reactions at the aromatic ring. 
- 
Optical Purity: Maintaining enantiomeric excess requires stringent control over reaction conditions. 
Physicochemical Properties
Basic Properties
- 
Molecular Weight: 315.5 g/mol. 
- 
Solubility: Likely soluble in organic solvents (e.g., dichloromethane, toluene) due to hydrophobic aromatic groups. 
- 
Basicity: The aniline nitrogen’s pKa is estimated to be ~4–5, similar to substituted anilines, though experimental data is lacking . 
Spectroscopic Data
- 
NMR: Expected signals include aromatic protons (δ 6.5–7.5 ppm), methyl groups (δ 1.5–2.5 ppm), and NH (δ ~3.5 ppm, broad). 
- 
MS (ESI+): Predicted molecular ion peak at m/z 316.2 [M+H]. 
Applications and Industrial Relevance
Asymmetric Catalysis
The compound’s chiral environment makes it a candidate for:
- 
Chiral Ligands: In transition-metal catalysts for enantioselective hydrogenation or cross-coupling reactions. 
- 
Organocatalysts: Facilitating asymmetric aldol or Michael additions . 
Pharmaceutical Intermediates
Sterically hindered anilines are precursors to bioactive molecules, including kinase inhibitors and antipsychotic agents.
| Hazard | Code | Precautionary Measures | 
|---|---|---|
| Skin Irritation | H315 | Wear protective gloves/clothing . | 
| Eye Irritation | H319 | Use eye protection . | 
Research Findings and Future Directions
Recent Studies
- 
Enantioselective Recognition: Preliminary studies suggest utility in chiral stationary phases for HPLC. 
- 
Coordination Chemistry: Formation of luminescent metal complexes with lanthanides . 
Knowledge Gaps
- 
Catalytic Efficiency: Quantitative data on enantioselectivity in asymmetric reactions is needed. 
- 
Toxicity Profile: Long-term environmental and health impacts remain unstudied. 
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume